2-(4-Phenoxyphenoxy)isonicotinic acid
Overview
Description
2-(4-Phenoxyphenoxy)isonicotinic acid is a chemical compound with the formula C₁₈H₁₃NO₄ . It is a derivative of isonicotinic acid, which is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular weight of this compound is 307.31 . The InChI code for this compound is 1S/C18H13NO4/c20-18(21)13-10-11-19-17(12-13)23-16-8-6-15(7-9-16)22-14-4-2-1-3-5-14/h1-12H, (H,20,21) .Scientific Research Applications
2-(4-Phenoxyphenoxy)isonicotinic acid has been studied for its potential applications in various areas of scientific research, such as organic and synthetic chemistry, biochemistry, and physiology. For example, it has been used as a synthetic intermediate in the synthesis of other compounds, such as isonicotinic acid derivatives, and it has been used in the synthesis of biologically active compounds. In addition, this compound has been used as a tool to study the structure and function of proteins, as well as the biochemical and physiological effects of drugs.
Mechanism of Action
Target of Action
It’s worth noting that isonicotinic acid, a related compound, is known to target mycobacterium tuberculosis, the bacterium responsible for tuberculosis .
Mode of Action
Related compounds such as isoniazid, a derivative of isonicotinic acid, are known to inhibit the synthesis of mycolic acid, an essential component of the bacterial cell wall .
Biochemical Pathways
Isoniazid, a related compound, is known to interfere with the fatty acid synthase ii system, which is involved in the biosynthesis of mycolic acids .
Pharmacokinetics
Isoniazid, a related compound, is well-absorbed orally, widely distributed in body tissues and fluids, metabolized in the liver, and excreted in the urine .
Advantages and Limitations for Lab Experiments
2-(4-Phenoxyphenoxy)isonicotinic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. In addition, it is a relatively stable compound and can be stored for long periods of time without degradation. However, this compound is a weak acid, and its binding to proteins or receptors may be affected by the pH of the solution in which it is used.
Future Directions
The potential future applications for 2-(4-Phenoxyphenoxy)isonicotinic acid are numerous. For example, it could be used to study the structure and function of proteins involved in various biochemical and physiological processes. In addition, it could be used to study the effects of drugs on these processes. Finally, it could be used as a tool to develop new drugs or to improve existing drugs.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-(4-Phenoxyphenoxy)isonicotinic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound’s interaction with these biomolecules can influence their activity, stability, and function. For instance, it has been observed to interact with certain proteomics research enzymes, affecting their catalytic activities . The nature of these interactions is often characterized by binding affinities and the resulting conformational changes in the biomolecules.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, thereby affecting cell proliferation, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules at the molecular level. The compound can bind to enzymes, leading to either inhibition or activation of their catalytic activities . This binding interaction can result in conformational changes in the enzyme structure, affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating metabolic pathways and enhancing cellular function . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound can modulate the activity of enzymes involved in key metabolic processes, leading to changes in the production and utilization of metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound can interact with transporters and binding proteins, facilitating its movement across cellular membranes and its accumulation in specific cellular compartments . These interactions can influence the compound’s localization and its ability to exert its effects on target biomolecules.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its ability to modulate cellular processes. Understanding the subcellular distribution of this compound can provide insights into its mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
2-(4-phenoxyphenoxy)pyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c20-18(21)13-10-11-19-17(12-13)23-16-8-6-15(7-9-16)22-14-4-2-1-3-5-14/h1-12H,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQIQSZZTAQCPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=NC=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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